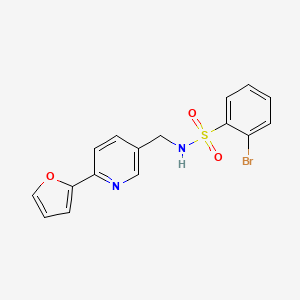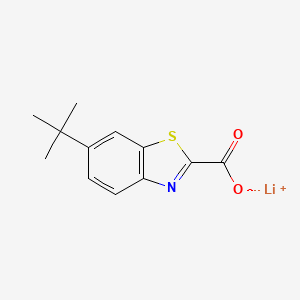![molecular formula C25H24ClN3O3S B2521948 N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide CAS No. 866016-52-6](/img/no-structure.png)
N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide is a useful research compound. Its molecular formula is C25H24ClN3O3S and its molecular weight is 482. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
One of the significant applications of this compound and its derivatives is in anticancer research. Studies have demonstrated that certain derivatives exhibit marked inhibition against various cancer cell lines. For instance, derivatives have shown promising anticancer activity against human colon cancer cell line HT-29, human lung adenocarcinoma cell line A549, and human gastric cancer cell line MKN45, indicating their potential as therapeutic agents in cancer treatment (Huang et al., 2020). This activity is attributed to their ability to inhibit cell proliferation, as explored through various synthetic derivatives and molecular docking studies which provide insights into their mechanism of action.
Antimicrobial Activity
Research has also explored the antimicrobial potential of these compounds. Novel pyrazole derivatives, including those with modifications similar to the compound , have been synthesized and evaluated for their antimicrobial efficacy. Some synthesized compounds have exhibited higher antimicrobial activity, indicating their potential use in treating microbial infections (Hafez et al., 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide involves the reaction of 4-chlorophenethylamine with 2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid, followed by the addition of 3-methylbenzyl chloride and acetic anhydride to form the final product.", "Starting Materials": [ "4-chlorophenethylamine", "2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid", "3-methylbenzyl chloride", "acetic anhydride" ], "Reaction": [ "Step 1: 4-chlorophenethylamine is reacted with 2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate N-[2-(4-chlorophenyl)ethyl]-2,4-dioxothieno[3,2-d]pyrimidine-3-carboxamide.", "Step 2: 3-methylbenzyl chloride is added to the reaction mixture and the resulting mixture is heated to form the intermediate N-[2-(4-chlorophenyl)ethyl]-2,4-dioxothieno[3,2-d]pyrimidine-3-yl-3-methylbenzylamide.", "Step 3: Acetic anhydride is added to the reaction mixture and the resulting mixture is heated to form the final product N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide." ] } | |
CAS-Nummer |
866016-52-6 |
Molekularformel |
C25H24ClN3O3S |
Molekulargewicht |
482 |
IUPAC-Name |
N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide |
InChI |
InChI=1S/C25H24ClN3O3S/c1-17-3-2-4-19(15-17)16-29-21-11-14-33-23(21)24(31)28(25(29)32)13-10-22(30)27-12-9-18-5-7-20(26)8-6-18/h2-8,11,14-15H,9-10,12-13,16H2,1H3,(H,27,30) |
InChI-Schlüssel |
PBOLCRXIDHCAMS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCCC4=CC=C(C=C4)Cl)SC=C3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2521865.png)

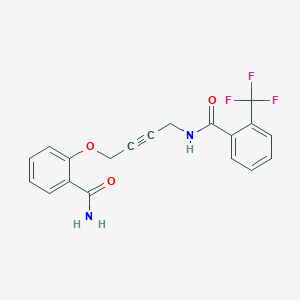
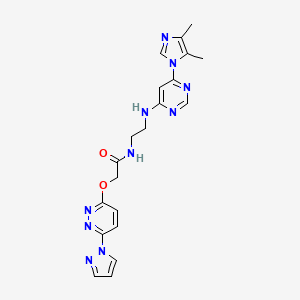

![1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2521871.png)
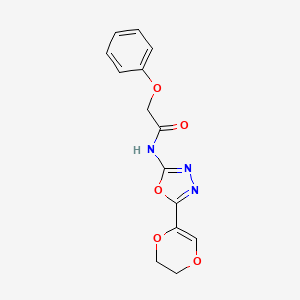
![6-chloro-N-[2-(naphthalen-2-yloxy)ethyl]pyridine-3-carboxamide](/img/structure/B2521873.png)
![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2521880.png)
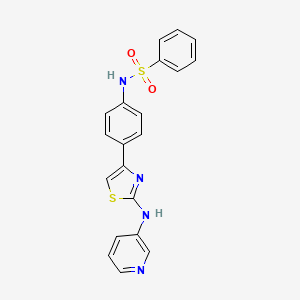
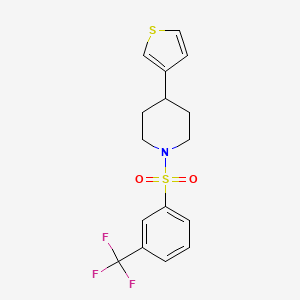
![2-({2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2521884.png)
